5-Ethylhydantoin

Beschreibung

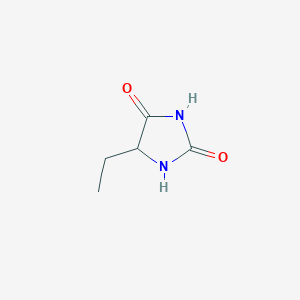

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBRXBZGVHQUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019316 | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15414-82-1 | |

| Record name | 5-Ethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015414821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15414-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN24H4XJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Ethylhydantoin and Its Analogs

Classical Synthetic Approaches to Hydantoin (B18101) Derivatives

Traditional methods for synthesizing the hydantoin ring system have been foundational in heterocyclic chemistry for over a century. These routes, while effective, often rely on harsh conditions or generate significant waste, which has prompted the development of more refined and environmentally conscious alternatives. The most prominent classical syntheses include the Bucherer-Bergs reaction and the Urech synthesis, both of which are versatile for creating a variety of substituted hydantoins.

The Bucherer-Bergs reaction is a highly convenient and widely used multicomponent method for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub First patented by Bergs and later elaborated upon by Bucherer, this reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide (or sodium cyanide) and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution. encyclopedia.pubwikipedia.org This one-pot synthesis is efficient for a range of aliphatic and aromatic aldehydes and ketones. nih.gov

The reaction mechanism proceeds through several key steps. Initially, the carbonyl compound reacts with ammonium to form an imine, which is then attacked by a cyanide ion to produce an α-aminonitrile intermediate. wikipedia.org This aminonitrile subsequently undergoes a nucleophilic addition to carbon dioxide (derived from the ammonium carbonate), leading to a cyano-carbamic acid. wikipedia.orgalfa-chemistry.com An intramolecular ring-closing event forms a 5-imino-oxazolidin-2-one, which finally rearranges to the more stable hydantoin structure. wikipedia.org

One of the major advantages of the Bucherer-Bergs synthesis is its operational simplicity and the fact that the resulting hydantoins are often crystalline products that can be easily isolated and purified. proquest.com For the synthesis of 5-Ethylhydantoin, the starting carbonyl compound would be propionaldehyde (B47417).

Table 1: Overview of the General Bucherer-Bergs Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Provides the C-5 carbon and its substituents. | Propionaldehyde (for this compound) |

| Cyanide Salt | Source of the nitrile group for aminonitrile formation. | Potassium Cyanide (KCN) |

| Ammonium Salt | Acts as the source of ammonia (B1221849) and carbon dioxide. | Ammonium Carbonate ((NH₄)₂CO₃) |

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, provides an alternative route to hydantoins, starting from α-amino acids. wikipedia.org In its classic form, the reaction involves treating an amino acid with potassium cyanate (B1221674) in the presence of an acid. researchgate.netresearchgate.net This process is fundamentally a two-step sequence: first, the formation of a ureido derivative from the amino acid, followed by an acid-catalyzed intramolecular cyclization that yields the hydantoin ring. researchgate.netbeilstein-journals.org

This method is particularly useful for preparing 5-monosubstituted hydantoins. beilstein-journals.org For the synthesis of this compound via this route, the required starting material would be DL-α-aminobutyric acid. Adaptations of the Urech synthesis have been developed to improve yields and broaden its applicability. For instance, modern variations may employ microwave assistance to accelerate the reaction, often using water as a green solvent, which aligns with more sustainable chemical practices. beilstein-journals.orgbeilstein-journals.org

A key distinction from the Bucherer-Bergs reaction is the starting material; the Urech synthesis builds the hydantoin core from an existing amino acid, whereas the Bucherer-Bergs reaction constructs an amino acid precursor (the hydantoin) from a simpler carbonyl compound. beilstein-journals.org

The formation of the stable five-membered hydantoin ring via intramolecular cyclization is the cornerstone of nearly all synthetic routes. beilstein-journals.org This ring-closing step is what defines the hydantoin structure from a linear or partially cyclized precursor.

In the Bucherer-Bergs reaction, cyclization occurs after the formation of the α-aminonitrile and its subsequent reaction with carbon dioxide. alfa-chemistry.com The resulting cyano-carbamic acid undergoes an intramolecular ring closure to form an intermediate which then rearranges into the final hydantoin product. wikipedia.org

In the Urech synthesis, the key cyclization event happens to the N-carbamoyl amino acid (ureido acid) intermediate. researchgate.net This step is typically induced by heating under acidic conditions, causing the carboxyl group to react with the urea (B33335) nitrogen, eliminating a molecule of water to form the heterocyclic ring. researchgate.net

A specific method for the preparation of this compound utilizes the principles of the Bucherer-Bergs reaction, starting with propionaldehyde, a cyanide salt, and an ammonium salt as the primary raw materials. google.com In a documented process, these reactants are combined in a reaction medium, potentially at low temperatures (-10 to 10°C) and in the presence of a catalyst like a benzyl (B1604629) trimethyl ammonium halide, to produce this compound. google.com

The resulting this compound is a valuable intermediate, which can then be hydrolyzed under alkaline conditions to generate 2-aminobutyric acid, a non-proteinogenic amino acid. google.com This synthesis route is noted for its novelty and potential for high-purity products, making it suitable for industrial-scale production. google.com

A similar reaction for an analog, 5-(β-methylmercapto-ethyl)-hydantoin, involves heating β-methyl mercapto propionaldehyde with ammonium carbonate and potassium cyanide in 50% ethyl alcohol at 60°C. google.com This demonstrates the versatility of the general method for producing various 5-substituted hydantoins.

Green Chemistry Approaches in Hydantoin Synthesis

In response to the growing need for sustainable industrial processes, green chemistry principles have been increasingly applied to the synthesis of hydantoins. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to classical methods. eurekaselect.comacs.org

The application of green chemistry to hydantoin synthesis focuses on several key areas, including the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts. researchgate.net

One significant advancement is the use of microwave irradiation. beilstein-journals.orgeurekaselect.com Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve product yields for reactions like the Urech synthesis and carbanilide (B493258) cyclizations. beilstein-journals.orgresearchgate.net Similarly, ultrasound irradiation has been employed, often in conjunction with heterogeneous catalysts like montmorillonite (B579905) K-10, to accelerate the Bucherer-Bergs reaction, offering benefits such as shorter reaction times, higher yields, and the use of a recyclable catalyst. researchgate.net

The choice of solvent is another critical factor. Many modern protocols favor water as the reaction medium, which is non-toxic and environmentally safe. beilstein-journals.orgthieme-connect.com Solvent-free reaction conditions have also been developed, further reducing environmental impact by eliminating the need for organic solvents entirely. eurekaselect.comthieme-connect.com These methods often result in cleaner reactions with simpler work-up procedures, as the pure product can sometimes be isolated by simple filtration. thieme-connect.com

Table 2: Green Chemistry Techniques in Hydantoin Synthesis

| Technique | Principle | Advantages |

|---|---|---|

| Microwave Irradiation | Alternative energy source for rapid heating. | Shorter reaction times, improved yields. beilstein-journals.orgeurekaselect.com |

| Ultrasound Irradiation | Uses acoustic cavitation to enhance reactivity. | Lower temperatures, shorter times, simple work-up. researchgate.net |

| Green Solvents | Use of environmentally benign solvents. | Reduced toxicity and environmental impact (e.g., water). thieme-connect.com |

| Heterogeneous Catalysis | Use of solid, recyclable catalysts. | Easy separation, catalyst can be reused (e.g., montmorillonite K-10). researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. In the context of hydantoin synthesis, microwave irradiation facilitates rapid and efficient cyclization reactions.

A sustainable approach for synthesizing 5-monosubstituted hydantoins involves a one-pot, two-step microwave-assisted Urech synthesis starting from amino acids in water. beilstein-journals.orgnih.gov In this protocol, the initial N-carbamylation of an amino acid with potassium cyanate is carried out under microwave irradiation at 80 °C for one hour. beilstein-journals.orgnih.gov Following this, an acid-induced intramolecular cyclization is performed, also under microwave heating at 80 °C, for a brief period of 15 minutes to yield the final hydantoin product. beilstein-journals.orgnih.gov This method is noted for its scalability, speed, and adherence to green chemistry principles by using water as the solvent. beilstein-journals.orgnih.gov Yields for various hydantoins synthesized through this method range from 34% to 89%. beilstein-journals.orgnih.gov

Another efficient microwave-assisted strategy involves the condensation of arylglyoxals with ureas or thioureas under solvent-free conditions, using a mediator like polyphosphoric ester (PPE). organic-chemistry.org This method can produce 1,5-disubstituted hydantoins and thiohydantoins in high yields (81-95%) within very short reaction times of 2.5 to 3.5 minutes. organic-chemistry.org The workup procedure is straightforward, typically involving treatment with ice-cold water. organic-chemistry.org

For N-alkylation, microwave activation has proven to be a very convenient method for preparing N3-alkylated hydantoin derivatives, offering a more selective alternative to traditional alkylating agent procedures. ucl.ac.be

Table 1: Microwave-Assisted Synthesis of 5-Substituted Hydantoins

| Starting Material | Reagents | Conditions | Time | Yield | Reference |

|---|

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional synthetic methods. jmaterenvironsci.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. semanticscholar.org This energy input can significantly enhance reaction rates and yields. jmaterenvironsci.com

While specific studies on the ultrasound-mediated synthesis of this compound are not prevalent, the application of this technology to other heterocyclic systems demonstrates its potential. For instance, ultrasound irradiation has been successfully used in the catalyst-free, multi-component synthesis of dihydroquinolines in water at 60 °C, achieving high yields of 90–97% in just one hour. nih.gov This is a significant improvement over silent (non-ultrasound) conditions, which required 4 hours to achieve an 80% yield. nih.gov Similarly, the synthesis of 1,5-benzodiazepines under solvent-free conditions has been effectively promoted by ultrasound irradiation in the presence of an eco-friendly organocatalyst. nih.gov

The primary advantages of using ultrasound include shorter reaction times, milder reaction conditions, and often higher product yields compared to traditional stirring or refluxing methods. jmaterenvironsci.com Given its success in promoting condensation and cyclization reactions for a variety of heterocyclic compounds, ultrasound-mediated synthesis represents a promising methodology for the efficient and environmentally benign production of this compound and its derivatives. pnrjournal.comrsc.org

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic protocols that utilize water as a solvent or eliminate the use of solvents altogether is a cornerstone of green chemistry. These approaches minimize the environmental impact associated with hazardous organic solvents. imist.marsc.org

Aqueous Reaction Conditions Water is an ideal solvent for green synthesis due to its non-toxicity, availability, and safety. jmaterenvironsci.com Several hydantoin synthesis methodologies have been adapted to aqueous media. The microwave-assisted Urech synthesis, for example, uses water as the solvent for the reaction of amino acids with potassium cyanate, followed by acid-catalyzed cyclization. beilstein-journals.orgnih.gov This approach has been shown to be effective for a range of amino acid substrates, demonstrating broad functional group tolerance. beilstein-journals.orgnih.gov Ultrasound irradiation is also highly effective in aqueous systems, as demonstrated by the multi-component synthesis of dihydroquinolines, where using water as the solvent under sonication dramatically reduced reaction time and increased yield compared to both silent reactions and reactions in ethanol. nih.gov

Solvent-Free Synthesis Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the solvent from the reaction medium. Microwave-assisted synthesis of 1,5-disubstituted hydantoins has been achieved under solvent-free conditions by condensing arylglyoxals and phenylurea with polyphosphoric ester (PPE) as a mediator. organic-chemistry.org This high-yield method is characterized by its rapidity and simple workup. organic-chemistry.org Another emerging solvent-free technique is mechanochemistry, which uses mechanical force, often through ball milling, to induce chemical reactions. rsc.org This approach has been successfully employed for a wide range of organic transformations, including the synthesis of pharmaceutically important molecules, and represents a viable strategy for the solventless production of hydantoin structures. rsc.org

Catalytic Methodologies in Hydantoin Formation

Catalysis is fundamental to modern chemical synthesis, offering pathways to increase reaction efficiency, selectivity, and yield. The preparation of catalysts can involve various methods such as impregnation, precipitation, or sol-gel processes to disperse an active catalytic agent on a support material. slideshare.netmdpi.com In hydantoin synthesis, several catalytic strategies can be employed.

The classical Bucherer-Bergs reaction, a multi-component synthesis of hydantoins from a carbonyl compound, cyanide, and ammonium carbonate, inherently relies on acid-base catalysis. This reaction is a key step in the industrial synthesis of D,L-methionine, where 3-(methylthio)propionaldehyde (B105701) is converted to 5-(2-(methylthio)ethyl)hydantoin with yields around 97%. rsc.org

More advanced catalytic systems have also been developed. For instance, a chiral diarylketone has been shown to catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. organic-chemistry.org This process occurs through selective hydrogen atom transfer, where the catalyst enriches one enantiomer of the hydantoin. organic-chemistry.org

Furthermore, the broader field of organic synthesis provides insights into potential catalytic applications for hydantoin formation. Metal chlorides like AlCl₃ have demonstrated high catalytic activity and selectivity in promoting reactions such as the isomerization of glucose, achieving high yields of platform chemicals. mdpi.com Such Lewis acid catalysts could potentially be applied to key bond-forming steps in hydantoin synthesis. Solid acid catalysts, such as zeolites (e.g., HZSM-5) and silicoaluminophosphates (SAPO), are widely used in industrial organic transformations and could be adapted for hydantoin cyclization reactions, offering advantages of reusability and operational simplicity. researchgate.net

Synthesis of Derivatized this compound Structures

N-Substituted Hydantoin Derivatives

The synthesis of N-substituted hydantoins is of significant interest as substitution at the N-1 and N-3 positions of the hydantoin ring allows for the modulation of the molecule's physicochemical and biological properties.

A direct method for synthesizing N-3 substituted hydantoins involves the reaction of a parent hydantoin with an appropriate alkylating agent. For example, 3-(β-Chloroethyl)-5-methyl-5-ethyl-hydantoin was synthesized by reacting 5-methyl-5-ethyl-hydantoin with 1,2-dichloroethane (B1671644) in the presence of anhydrous potassium carbonate and dimethylformamide. prepchem.com The reaction, conducted at an internal temperature of 90-107 °C, yielded the desired N-3 substituted product. prepchem.com After purification by vacuum distillation, the pure product was obtained in an 80% yield. prepchem.com

Microwave-assisted synthesis is also a highly effective method for producing N-substituted derivatives. The synthesis of N3-alkyl-5,5-diarylhydantoins can be achieved rapidly and efficiently by reacting the corresponding diarylhydantoin with alkylating agents under microwave irradiation, a method that offers greater selectivity compared to conventional heating. ucl.ac.be

Table 2: Synthesis of 3-(β-Chloroethyl)-5-methyl-5-ethyl-hydantoin

| Reactant 1 | Reactant 2 | Reagents | Temperature | Yield (Pure) | Reference |

|---|---|---|---|---|---|

| 5-Methyl-5-ethyl-hydantoin | 1,2-Dichloroethane | K₂CO₃, Dimethylformamide | 90-107 °C | 80% | prepchem.com |

Synthesis of Hydantoin-Based Hybrid Molecules

Hybrid molecules are chemical entities that combine two or more distinct structural domains, or pharmacophores, to create a single compound with potentially synergistic or dual biological activities. thieme-connect.de The design and synthesis of hydantoin-based hybrid molecules is a modern strategy in medicinal chemistry to develop new therapeutic agents. thieme-connect.de

The synthetic approach to creating a hydantoin-based hybrid typically involves covalently linking a functionalized hydantoin derivative to another biologically active molecule. The nature of the linkage depends on the functional groups available on each component. A common strategy is esterification, where a hydantoin derivative bearing a carboxylic acid or hydroxyl group is coupled with a second molecule. For instance, a plausible route to a hybrid molecule could involve the esterification of a this compound derivative containing a terminal carboxyl group on one of its substituents. This reaction could be carried out with a phenolic or alcoholic molecule, such as vanillin, in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Other synthetic strategies for creating hybrid molecules include the use of multi-component reactions to build complex structures incorporating the hydantoin core alongside other heterocyclic systems, such as pyrazoles or quinolines, in a single synthetic operation. rsc.orgresearchgate.net These approaches leverage the versatility of the hydantoin scaffold to create novel, complex molecules for pharmacological evaluation. thieme-connect.de

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethylhydantoin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Ethylhydantoin, ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework and the electronic environment of each atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of signals to specific atoms within the this compound molecule. While comprehensive, peer-reviewed spectral assignments for this compound are not extensively published, the expected chemical shifts can be predicted based on established principles and data from analogous hydantoin (B18101) structures.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the hydantoin ring. The methylene (B1212753) (-CH₂) protons of the ethyl group are diastereotopic due to the adjacent C5 chiral center, and they would ideally appear as a complex multiplet. The terminal methyl (-CH₃) group should present as a triplet. The proton at the C5 position will appear as a multiplet due to coupling with the adjacent methylene protons. The two N-H protons of the hydantoin ring are expected to show broad signals, whose chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C2 and C4) are expected at the most downfield shifts. The C5 carbon, being attached to a nitrogen atom and the ethyl group, will appear at a distinct midfield position. The methylene and methyl carbons of the ethyl group will have characteristic upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be DMSO-d₆.

| Atom/Group | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Isotopic Labeling Strategies for NMR Investigations

Isotopic labeling, the replacement of an atom with its isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful technique used in conjunction with NMR to probe molecular structure, dynamics, and metabolic pathways. aist.go.jp Although studies specifically detailing the isotopic labeling of this compound are scarce, established synthetic routes for hydantoins can be adapted for this purpose. aist.go.jpaist.go.jp

Common strategies applicable to this compound include:

Synthesis from Labeled Precursors: The Urech hydantoin synthesis or the Bucherer-Bergs reaction can be employed using isotopically labeled starting materials. aist.go.jp For instance, using labeled potassium cyanide ([¹³C]KCN or [¹⁴C]KCN) in the Bucherer-Bergs synthesis with propanal and ammonium (B1175870) carbonate would introduce a label at the C4 position of the hydantoin ring.

Labeling of the Ethyl Group: Using propanal labeled with ¹³C or ²H at specific positions would result in a correspondingly labeled ethyl substituent at C5.

Nitrogen-15 Labeling: Employing ¹⁵N-labeled ammonium carbonate or urea (B33335) in the synthesis would yield a ¹⁵N-labeled hydantoin ring, which is highly valuable for studying hydrogen bonding and protein-ligand interactions via ¹⁵N NMR.

Analysis of these labeled compounds by NMR spectroscopy is crucial for confirming the position and integrity of the isotope, as well as for studying molecular conformation and interactions in biological systems. aist.go.jp

Conformational Analysis via Solution-State NMR

The ethyl substituent at the C5 position of this compound is free to rotate around the C5-C(ethyl) single bond, leading to different conformational isomers, or rotamers. The study of these conformations in solution is critical, as the preferred conformation can influence the molecule's biological activity and physical properties. Solution-state NMR techniques are paramount for such investigations.

Key NMR methods for conformational analysis include:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically <5 Å). For this compound, NOE correlations between the C5-H proton and the methylene protons of the ethyl group, as well as between the ethyl protons and the N-H protons, could help determine the preferred orientation of the ethyl group relative to the hydantoin ring.

J-Coupling Analysis: The magnitude of three-bond scalar coupling constants (³J) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of the ³J(H-C5, C-CH₂) coupling could provide insights into the rotamer populations around the C5-C(ethyl) bond.

While specific conformational studies on this compound are not widely reported, research on analogous 5-benzyl substituted hydantoins has shown that the substituent often adopts a preferred conformation where the phenyl ring is folded over the hydantoin ring. A similar, detailed analysis for this compound would clarify the conformational preferences dictated by its less bulky ethyl group.

Infrared (IR) Spectroscopy

Vibrational Mode Assignment and Functional Group Analysis

The IR spectrum of this compound is dominated by absorptions from the N-H and C=O groups of the hydantoin ring and the C-H bonds of the ethyl substituent. A detailed assignment of vibrational modes can be made by comparison with spectra from parent hydantoin and other derivatives. A spectrum for this compound is available in the Spectral Database for Organic Compounds (SDBS).

The key vibrational modes for this compound include:

N-H Stretching: In the solid state, these bands are typically broad and appear in the 3500-3100 cm⁻¹ region due to hydrogen bonding.

C-H Stretching: Absorptions from the ethyl group's sp³ C-H bonds are expected in the 3000-2850 cm⁻¹ range.

C=O Stretching: The hydantoin ring has two carbonyl groups (at C2 and C4), which can give rise to two distinct, strong absorption bands in the 1800-1700 cm⁻¹ region. Their exact positions can be influenced by coupling effects and hydrogen bonding.

N-H Bending and C-N Stretching: These vibrations occur in the fingerprint region (below 1600 cm⁻¹) and contribute to the complex pattern of bands characteristic of the hydantoin structure.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|

Characterization of Hydrogen Bonding Networks

The hydantoin moiety contains both hydrogen bond donors (the two N-H groups) and acceptors (the two C=O oxygens), making it highly prone to forming intermolecular hydrogen bonds. In the solid state and in concentrated solutions, this compound is expected to form extensive hydrogen-bonding networks, most commonly centrosymmetric dimers via N-H···O=C interactions.

IR spectroscopy is exceptionally sensitive to hydrogen bonding. The formation of these bonds causes significant changes in the spectrum:

The N-H stretching frequency shifts to a lower wavenumber (red-shift) and the absorption band becomes considerably broader and more intense compared to the sharp, higher-frequency band of a "free" N-H group observed in dilute, non-polar solutions.

The C=O stretching frequency can also be affected. Carbonyl groups involved in hydrogen bonding typically show a red-shift in their stretching frequency, although this effect is generally less pronounced than for the N-H stretch.

By performing concentration-dependent IR studies in a non-polar solvent, it is possible to distinguish between intramolecular and intermolecular hydrogen bonds and to characterize the strength and nature of these associative interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. pacificbiolabs.comupi.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure of the molecule. libretexts.org

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its carbonyl groups and nitrogen lone pairs. The hydantoin ring contains chromophores—specifically the carbonyl (C=O) groups—that absorb UV radiation. The primary electronic transitions expected for the hydantoin moiety are n→π* and π→π*. libretexts.org

The n→π* transition involves the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity. The π→π* transitions, resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are generally more intense. libretexts.org While specific, detailed spectral data for this compound is not extensively documented in publicly available literature, analysis of structurally similar hydantoin derivatives provides a basis for interpretation. For many 5-phenylhydantoin (B13835) derivatives, the UV absorption spectra are characterized by one primary band, sometimes with a low-energy shoulder. researchgate.net

The expected absorption maxima (λmax) for this compound would be in the UV region, likely below 300 nm. The exact wavelength and molar absorptivity (ε) are influenced by the solvent environment.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| n→π | C=O | ~250-300 nm | Low |

| π→π | C=O | ~200-250 nm | High |

Note: The values in this table are estimations based on the analysis of similar compounds and general principles of electronic spectroscopy.

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is altered. Such studies on hydantoin derivatives reveal significant solvent effects on their electronic spectra. researchgate.net The analysis of these shifts, often using the Kamlet-Taft linear solvation energy relationship (LSER), helps to quantify the influence of solvent dipolarity/polarizability and hydrogen bonding capabilities. researchgate.net

For this compound, changing from a non-polar solvent (like n-hexane) to a polar, protic solvent (like methanol (B129727) or water) is expected to cause distinct shifts in its absorption bands:

n→π transitions:* These typically exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is because the lone pair electrons of the carbonyl oxygen are stabilized by hydrogen bonding with the solvent, increasing the energy required for excitation.

π→π transitions:* These often show a bathochromic (red) shift to longer wavelengths in polar solvents. This occurs if the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent. libretexts.org

These solvent-solute interactions are critical for understanding how the molecule behaves in different chemical environments. semanticscholar.orgdokumen.pub

Table 2: Expected Solvatochromic Shifts for this compound

| Transition | Solvent Change (Non-polar to Polar) | Expected Shift | Underlying Reason |

| n→π | e.g., Hexane to Methanol | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding orbitals by hydrogen bonding. |

| π→π | e.g., Hexane to Methanol | Bathochromic (Red Shift) | Stabilization of the more polar π* excited state. |

X-ray Diffraction Analysis

A hypothetical analysis would yield precise atomic coordinates, from which the molecular geometry could be determined. Key structural parameters that would be elucidated include the planarity of the hydantoin ring, the conformation of the ethyl group, and the exact bond lengths and angles of the entire molecule. This data is fundamental for understanding structure-property relationships. uhu-ciqso.es

Table 3: Crystallographic Parameters to be Determined for this compound

| Parameter | Description | Significance |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Defines the basic repeating shape of the crystal lattice. |

| Space Group | The set of symmetry operations for the unit cell. | Describes the symmetry of the molecular arrangement in the crystal. benthamscience.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | Defines the size and shape of the fundamental repeating block. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-N, C=O). | Provides information on bond order and electronic structure. |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the local geometry and steric environment around each atom. |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. | Describes the 3D shape, including the orientation of the ethyl group. |

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. rsc.orgmdpi.com For this compound, the primary interactions driving the crystal structure would be hydrogen bonds, supplemented by weaker van der Waals forces.

The hydantoin ring possesses two N-H groups, which act as hydrogen bond donors, and two carbonyl (C=O) groups, which are excellent hydrogen bond acceptors. This functionality strongly favors the formation of robust hydrogen-bonding networks. Common motifs for hydantoins include:

Centrosymmetric Dimers: Two molecules can form a dimer through N-H···O=C hydrogen bonds, creating a characteristic ring motif.

Chains or Ribbons: Molecules can link into one-dimensional chains, where each molecule donates and accepts hydrogen bonds to connect to its neighbors. researchgate.net

These strong, directional hydrogen bonds are the most significant factor in determining the crystal packing. rsc.org The ethyl groups would likely be oriented to minimize steric hindrance and participate in weaker C-H···O or van der Waals interactions, filling the space between the primary hydrogen-bonded structures. Analysis of these interactions is crucial for understanding the physical properties of the solid material. nsf.govnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. msu.edu

When this compound (Molecular Formula: C₅H₈N₂O₂, Molecular Weight: 128.13 g/mol ) is analyzed by electron impact (EI) mass spectrometry, it is first ionized to form a molecular ion (M⁺) with an m/z of 128. This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukchim.lu

The fragmentation of this compound is predicted to occur via several key pathways:

Loss of the Ethyl Group: A primary fragmentation pathway is the cleavage of the C-C bond to lose the ethyl radical (•CH₂CH₃). This results in a prominent peak at m/z 99.

Ring Cleavage: The hydantoin ring can fragment in various ways. A common pathway for cyclic compounds involves the loss of small, stable neutral molecules like isocyanic acid (HNCO) or carbon monoxide (CO). chemguide.co.uk For instance, cleavage across the ring could lead to the formation of various smaller charged fragments.

GC-MS analysis has been used to identify this compound in complex mixtures, confirming its presence through its mass spectrometric signature. researchtrend.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 128 | [C₅H₈N₂O₂]⁺ | - | Molecular Ion (M⁺) |

| 99 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) | Loss of the ethyl side chain; often a major peak. |

| 71 | [C₃H₅NO]⁺ | C₂H₃NO₂ | Fragmentation of the main ring structure. |

| 56 | [C₃H₆N]⁺ | C₂H₂N₂O₂ | Ring cleavage and rearrangement product. |

| 43 | [HNCO]⁺ or [C₂H₃O]⁺ | C₄H₅NO or C₃H₅N₂O | Common fragment from isocyanic acid or acylium ion. |

| 29 | [C₂H₅]⁺ | C₃H₃N₂O₂ | Ethyl cation, though less common for the charge to reside on this fragment. msu.edu |

Note: The fragmentation pattern is a prediction based on established chemical principles and may vary with instrumental conditions.

Computational and Theoretical Investigations of 5 Ethylhydantoin

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, providing insights into their conformational stability and dynamics at an atomic level. nih.govcresset-group.com While specific MD simulation studies exclusively targeting 5-Ethylhydantoin are not extensively documented in publicly available literature, the principles and applications of this technique to similar small molecules and hydantoin (B18101) derivatives are well-established. nih.govmdpi.com

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the molecule's potential energy surface and the identification of stable conformational states, as well as the transitions between them. For a molecule like this compound, MD simulations could elucidate the rotational dynamics of the ethyl group at the C5 position and the flexibility of the hydantoin ring itself.

A typical MD simulation protocol involves placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. nih.gov The simulation tracks the trajectory of each atom over a set period, which can range from nanoseconds to microseconds, depending on the process being studied. mdpi.com Analysis of these trajectories can reveal key information about the molecule's structural stability.

Key parameters derived from MD simulations to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the molecule over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule is maintaining a consistent conformation. cresset-group.comunair.ac.id

Root Mean Square Fluctuation (RMSF): This parameter identifies the fluctuation of individual atoms or groups of atoms. For this compound, a higher RMSF for the atoms of the ethyl group compared to the hydantoin ring would indicate greater flexibility in the side chain. cresset-group.comunair.ac.id

Radius of Gyration (Rg): This provides insight into the compactness of the molecule. Significant changes in Rg during a simulation can indicate major conformational changes, such as unfolding or folding. cresset-group.com

Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation of this compound

This table represents the kind of data that would be generated from an MD simulation to analyze conformational stability.

| Parameter | Value | Interpretation |

| Simulation Time | 500 ns | The total time period over which the molecular motion was simulated. |

| Average RMSD (backbone) | 1.2 ± 0.3 Å | Low deviation suggests the hydantoin ring is structurally stable. |

| Average RMSF (Ethyl Group) | 2.5 ± 0.5 Å | Higher fluctuation indicates significant flexibility and rotation of the ethyl side chain. |

| Average Radius of Gyration (Rg) | 3.1 ± 0.2 Å | A consistent value points to a stable overall molecular compactness. |

| Predominant Dihedral Angle (N1-C5-Cα-Cβ) | -60°, +60°, 180° | Indicates multiple stable rotamers for the ethyl group. |

In Silico Conformational Analysis

In silico conformational analysis involves the use of computational methods to predict the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. nih.gov For this compound, this type of analysis is crucial for understanding its structure-property relationships. While specific studies on this compound are limited, research on related hydantoin derivatives provides a clear framework for the methodologies employed. nih.govacs.orgrsc.org

The conformational landscape of this compound is primarily defined by the rotation around the single bonds of the ethyl group attached to the stereocenter at C5 of the hydantoin ring. Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are used to perform these analyses. nih.govuc.pt

The process typically begins with a conformational search, often using a method like the Monte Carlo or systematic search, coupled with a molecular mechanics force field. nih.govacs.org This exploration generates a wide range of possible conformers. The resulting low-energy structures are then typically subjected to more accurate energy calculations and geometry optimizations using DFT methods. nih.govuc.pt These higher-level calculations provide more reliable data on the relative stability of the conformers.

For hydantoin-based peptidomimetics, computational studies have shown that the nature of the substituent at the C5 position significantly influences the preferred conformation. acs.org In the case of this compound, the orientation of the ethyl group relative to the hydantoin ring would be the central focus. The analysis would identify the most stable rotamers (rotational isomers) and the energy barriers between them. For instance, studies on similar structures have identified that specific conformations like α-helix and β-turn are preferred in more complex hydantoin derivatives, with energy gaps between different conformers often being just a few kcal/mol. nih.gov

The results of an in silico conformational analysis are typically presented as a potential energy surface or a table of low-energy conformers with their corresponding relative energies and geometric parameters (e.g., dihedral angles). This information is fundamental for predicting how the molecule might interact with biological targets or how it will behave in different chemical environments.

Table 2: Representative Data from a Theoretical Conformational Analysis of this compound

This table illustrates the typical results of a DFT-based conformational analysis, showing the relative energies of different stable conformers based on the rotation of the ethyl group. Energies are relative to the most stable conformer (Conformer 1).

| Conformer ID | Dihedral Angle (C4-N3-C5-Cα) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer 1 | -150.5° | 0.00 | 55.6 |

| Conformer 2 | 89.7° | 0.52 | 29.8 |

| Conformer 3 | -28.3° | 1.15 | 14.6 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR and QSAR in Drug Discovery

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational approaches in drug design and discovery. jove.com

SAR is a qualitative approach that correlates the molecular structure of a compound with its biological activity. svuonline.orgslideshare.net The core principle is that the biological activity of a molecule is directly related to its chemical structure, and similar molecules are expected to exhibit similar activities. fiveable.mesvuonline.org SAR studies involve the systematic modification of a molecule's structure—by altering, removing, or masking functional groups—and observing the resulting changes in biological endpoints. slideshare.net This process helps identify the key structural features, or pharmacophores, that are essential for a compound's interaction with its biological target, such as enzymes or receptors. fiveable.me

QSAR extends this principle by establishing a mathematical, quantitative relationship between the biological activity of a series of compounds and their physicochemical or structural properties. slideshare.netlibretexts.org A QSAR model takes the form of a mathematical equation:

Activity = f (physicochemical properties and/or structural properties) + error libretexts.org

In this model, the "predictor" variables are molecular descriptors that quantify various aspects of the molecule, such as its electronic, steric, and hydrophobic characteristics (e.g., pKa, log P). svuonline.orgnih.gov The response variable is a quantitative measure of biological activity, often expressed as the logarithm of a concentration that produces a specific effect (e.g., log 1/C). drugdesign.org

The development of a QSAR model involves several key steps:

Data Set Assembly : A sufficiently large and diverse set of compounds with their measured biological activities is compiled. drugdesign.org

Descriptor Calculation : A set of molecular descriptors likely to be related to the biological activity of interest is generated. ijsdr.org

Model Formulation : A mathematical equation is formulated to reflect the relationship between the biological activity and the selected descriptors, often using statistical methods like multiple linear regression or machine learning algorithms. fiveable.meijsdr.org

Model Validation : The model's statistical significance and predictive power are rigorously tested, typically by using an external test set of compounds that were not used in the model's creation. drugdesign.orgijsdr.org

Once validated, QSAR models are powerful tools for predicting the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process and optimizing lead compounds. jove.comdrugdesign.org

Influence of Substituents on Biological Activity of Hydantoin (B18101) Derivatives (e.g., at N-1, N-3, C-5 positions)

The structural flexibility of the hydantoin ring allows for extensive chemical modifications at the N-1, N-3, and C-5 positions. researchgate.net The nature of the substituents at these specific positions has a profound impact on the biological activity of the resulting derivatives. nih.govresearchgate.net

N-1 Position : Substitution at the N-1 position can influence activity. For instance, some N-1 substituted analogs have been found to retain antischistosomal activity. nih.gov The presence of a hydrogen bond donor at this position is often considered important for certain biological interactions.

N-3 Position : Modifications at the N-3 position are common and can significantly alter a compound's properties. For example, introducing various alkyl, cycloalkyl, and alkenyl groups at the N-3 position of phenytoin (B1677684) and related hydantoins was used to systematically increase lipophilicity. nih.gov However, N-methylation of the hydantoin ring in some anticonvulsants has been observed to decrease activity, potentially by reducing the molecule's ability to form hydrogen bonds. nih.gov

C-5 Position : The C-5 position is a critical site for substitution, and the groups attached here often dictate the type and potency of the pharmacological effect. jddtonline.info

For anticonvulsant activity, compounds like Mephenytoin (B154092) (3-methyl-5-ethyl-5-phenylhydantoin) feature both an ethyl and a phenyl group at C-5. nih.gov

Lipophilic substituents, such as phenyl or benzhydryl groups, have been associated with high pharmacological activity. jddtonline.info

Specifically, 5-aryl-substituted hydantoin derivatives are known to exhibit potent activity. researchgate.net

The following table summarizes the general influence of substituents at these key positions on the biological activity of hydantoin derivatives.

| Position | Type of Substituent | Influence on Biological Activity | Example Compound(s) |

| N-1 | Hydrogen | Often important for hydrogen bonding and activity. nih.gov | Phenytoin |

| N-3 | Alkyl (e.g., Methyl) | Can decrease anticonvulsant activity by reducing hydrogen bond formation ability. nih.gov | Mephenytoin |

| N-3 | Alkyl, Cycloalkyl | Can be used to modulate lipophilicity. nih.gov | N/A |

| C-5 | Phenyl, Aryl | Often confers potent activity, particularly anticonvulsant and antitumor effects. researchgate.netjddtonline.info | Phenytoin, Nirvanol (B14652) |

| C-5 | Ethyl | Present in several anticonvulsant hydantoins. nih.gov | Mephenytoin |

| C-5 | Lipophilic groups (Phenyl, Benzhydryl) | Associated with high overall pharmacological activity. jddtonline.info | N/A |

Correlation of Structural Features with Specific Pharmacological Effects

Specific structural modifications to the hydantoin scaffold correlate with distinct pharmacological profiles, including anticonvulsant, anticancer, and antiandrogenic activities. ekb.egjddtonline.info

Anticonvulsant Activity : The anticonvulsant properties of many hydantoin derivatives are well-documented. jddtonline.info A key structural feature for this activity appears to be the integrity of the hydantoin ring and its capacity for hydrogen bonding. Altering the ring to a succinimide (B58015) or modifying the hydrogen bonding groups can lead to a loss of activity. nih.gov The presence of one or two aromatic rings at the C-5 position, as seen in Phenytoin (5,5-diphenylhydantoin) and Nirvanol (5-ethyl-5-phenylhydantoin), is a common feature of hydantoin-based anticonvulsants. nih.govresearchgate.net

Anticancer Activity : Hydantoin derivatives have been explored as anticancer agents acting through various mechanisms. ekb.eg The structure-activity relationships for anticancer effects are diverse. For instance, 3,5-disubstituted hydantoins have shown antitumor activity against various cancer cell lines. nih.gov In some cases, a 3-benzhydryl-5-phenyl hydantoin demonstrated moderate antitumor activity without cytotoxic effects on normal cells. nih.gov The anticancer potential is often linked to the specific substituents on the hydantoin core that enable interaction with targets like histone deacetylase or the epidermal growth factor receptor (EGFR). ekb.eg

Antiandrogenic and Antischistosomal Activity : SAR studies have revealed specific requirements for these activities. For a series of aryl hydantoins with antischistosomal properties, optimal activity was achieved with a combination of halogens (F, Cl) and/or trifluoromethyl (CF3) groups at the 3 and 4 positions of a C-5 phenyl ring. nih.gov Conversely, electron-donating groups in these positions diminished the activity. nih.gov Interestingly, these compounds bear a close structural similarity to the antiandrogen Nilutamide. nih.gov SAR studies showed that the hydantoin core itself was essential for high antischistosomal activity, and minor structural modifications could alter the ligand's function, demonstrating the sensitivity of the structure-activity relationship. nih.govnih.gov

The table below correlates structural features of hydantoin derivatives with their observed pharmacological effects.

| Pharmacological Effect | Key Structural Features | Reference Compound(s) |

| Anticonvulsant | Intact hydantoin ring with hydrogen bonding capacity; Phenyl and/or ethyl groups at C-5. nih.gov | Phenytoin, Mephenytoin |

| Anticancer | Substitutions at N-3 and C-5 (e.g., 3-benzhydryl-5-phenyl). nih.gov | Nilutamide |

| Anti-inflammatory | General hydantoin scaffold with various substitutions. ekb.eg | N/A |

| Antimicrobial | General hydantoin scaffold with various substitutions. ekb.eg | Nitrofurantoin |

| Antischistosomal | Halogen and/or CF3 groups on a C-5 phenyl ring; Intact hydantoin core. nih.gov | Ro 13-3979 |

| Antiandrogenic | Structural similarity to Nilutamide, often with aryl substitutions. nih.gov | Nilutamide |

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools for modern SAR and QSAR studies, allowing for the analysis of large datasets and the rational design of new compounds. mdpi.com These in silico procedures include the development of QSAR models, molecular docking, and molecular dynamics simulations. mdpi.com

For hydantoin derivatives, QSAR and classification models have been successfully developed to predict anticonvulsant activity. semanticscholar.org One such study on a large set of hydantoins used a genetic algorithm (GA) to select the most relevant molecular descriptors from a pool encoding topological, electronic, and thermodynamic properties. semanticscholar.org The resulting QSAR models were able to predict the anticonvulsant efficacy of test set compounds with a high degree of accuracy. semanticscholar.org

Common computational techniques used in SAR/QSAR modeling include:

Multiple Linear Regression (MLR) : A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). ijsdr.org

Machine Learning Algorithms : More advanced methods are frequently employed to handle complex, non-linear relationships. These include:

Genetic Algorithms (GA) : Used for selecting optimal subsets of descriptors for a model. semanticscholar.orgmdpi.com

Recursive Partitioning (RP) : A method for building classification or regression trees. semanticscholar.org

Support Vector Machines (SVM) and Random Forests : Powerful algorithms for classification and regression tasks in QSAR. fiveable.me

3D-QSAR : These methods consider the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) : This technique correlates biological activity with the steric and electrostatic fields surrounding the molecules. svuonline.orgslideshare.net

Comparative Molecular Similarity Index Analysis (CoMSIA) : An extension of CoMFA that also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net

These computational approaches enable researchers to build predictive models that can screen large virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the molecular features driving biological activity. mdpi.commdpi.com

Pharmacological and Biological Activity Profiling of 5 Ethylhydantoin Derivatives

Anticancer and Antiproliferative Activities

Hydantoin (B18101) derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent activities against various cancer types through diverse mechanisms. ekb.egekb.eg

Mechanisms of Action (e.g., Histone Deacetylase Inhibition, Sirtuin Inhibition, EGFR Modulation)

The anticancer effects of hydantoin derivatives are often attributed to their ability to interact with key cellular targets that regulate cell growth, proliferation, and survival. ekb.eg

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. ekb.egfrontiersin.org In many cancers, HDACs are overexpressed, which results in the silencing of tumor suppressor genes. ekb.eg Hydantoin derivatives are being investigated as HDAC inhibitors. ekb.egekb.eg By inhibiting HDACs, these compounds can restore the normal acetylation patterns of histones, leading to the re-expression of tumor suppressor genes like p21 and p53, which in turn can induce cancer cell cycle arrest, differentiation, and apoptosis. ekb.egmdpi.com The inhibition of HDACs is a validated anticancer strategy, with several HDAC inhibitors already approved for clinical use in treating certain cancers. ekb.egmdpi.com

Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that are also implicated in cancer development. ekb.eg Specifically, SIRT1 and SIRT2 are known to influence cellular processes such as gene transcription, apoptosis, and metabolism. ekb.eg The combined suppression of both SIRT1 and SIRT2 has been shown to trigger apoptosis in various tumor cell lines by increasing the acetylation of the tumor suppressor protein p53. ekb.eg The potential for hydantoin derivatives to act as sirtuin inhibitors makes them an attractive target for cancer therapeutic development. ekb.eg

Epidermal Growth Factor Receptor (EGFR) Modulation: The epidermal growth factor receptor (EGFR) is a key protein involved in cell signaling pathways that control cell growth and division. Overexpression or mutation of EGFR is a common feature in many types of cancer, leading to uncontrolled cell proliferation. Hydantoin derivatives have been identified as potential modulators of EGFR activity. ekb.egekb.eg By inhibiting EGFR, these compounds can block the downstream signaling pathways that drive tumor growth, making EGFR modulation a key mechanism of their antiproliferative action. ekb.eg

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The anticancer potential of 5-ethylhydantoin derivatives has been substantiated by numerous in vitro studies demonstrating their cytotoxic effects against a range of human cancer cell lines. ekb.egnih.gov

For instance, a series of hydantoin-fused tetrahydro-b-carboline hybrids were evaluated for their anticancer activity. ekb.eg One derivative, compound 17a , showed significant cytotoxicity against prostate cancer (PC-3) cells, with an IC50 value of 6.08 µM, which was more potent than the standard chemotherapy drug etoposide (B1684455) (IC50 = 14.4 µM). ekb.eg Further analysis revealed that this compound induced cell cycle arrest at the G2/M phase in PC-3 cells. ekb.eg Importantly, compound 17a displayed selectivity, being five times more cytotoxic to prostate cancer cells than to normal prostate epithelial cells (RWPE). ekb.eg

In another study, a 5,5-diphenylhydantoin derivative, compound 13 , was found to be highly potent against both sensitive (PAR) and multidrug-resistant (MDR) mouse T-lymphoma cell lines, with IC50 values of 0.67 µM and 0.90 µM, respectively. ekb.eg Mechanistic investigations showed that this compound inhibited cell cycle progression by decreasing the expression of cyclin D1 and suppressed cell proliferation by inducing p53 expression. ekb.eg

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 17a (hydantoin-fused tetrahydro-b-carboline hybrid) | Prostate Cancer (PC-3) | 6.08 µM | ekb.eg |

| Etoposide (Reference Drug) | Prostate Cancer (PC-3) | 14.4 µM | ekb.eg |

| Compound 13 (5,5-diphenylhydantoin derivative) | Mouse T-lymphoma (PAR - sensitive) | 0.67 µM | ekb.eg |

| Mouse T-lymphoma (MDR - resistant) | 0.90 µM | ekb.eg |

Neurological Activities

The hydantoin core is central to some of the most well-established anticonvulsant drugs, and research continues to explore the neurological applications of its derivatives, including those related to this compound. pcbiochemres.comnih.gov

Anticonvulsant Effects and Applications in Epilepsy Research

This compound derivatives have a long history in epilepsy research, with many compounds showing significant activity in preclinical seizure models. pcbiochemres.comnih.gov The discovery of the anticonvulsant properties of 5-ethyl-5-phenylhydantoin was a pivotal moment that spurred the synthesis and investigation of numerous 5,5'-disubstituted hydantoins. nih.gov These compounds are particularly effective against generalized tonic-clonic seizures and partial seizures. pcbiochemres.com Their primary mechanism of action is believed to involve the stabilization of neuronal membranes by blocking voltage-sensitive sodium channels in a use-dependent manner, which limits the repetitive firing of neurons and inhibits the spread of seizure activity. pcbiochemres.comresearchgate.netresearchgate.net

Several derivatives have been specifically studied for their efficacy against maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures, which are standard models for screening potential antiepileptic drugs. nih.govrjptonline.org

3-methoxymethyl-5-ethyl-5-phenylhydantoin was found to be effective against both MES and PTZ-induced seizures. nih.gov

3-acetoxymethyl-5-ethyl-5-phenylhydantoin demonstrated good activity against MES seizures. nih.gov

1,3-bis(methoxymethyl)-5,5-diphenylhydantoin also showed good activity against MES seizures. nih.gov

A newly synthesized 5,5′-diphenylhydantoin Schiff base, SB2-Ph , exhibited high potency in suppressing seizure spread in the MES test, with an ED50 of 8.29 mg/kg, comparable to the established drug phenytoin (B1677684) (ED50 = 5.96 mg/kg). nih.gov

| Compound | Anticonvulsant Activity Model | Finding | Reference |

|---|---|---|---|

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | MES and PTZ | Effective against both | nih.gov |

| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | MES | Good activity | nih.gov |

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | MES | Good activity | nih.gov |

| SB2-Ph (5,5′-diphenylhydantoin Schiff base) | MES | High potency (ED50 = 8.29 mg/kg) | nih.gov |

Neuroprotective Potential

Beyond seizure control, there is growing interest in the neuroprotective potential of hydantoin derivatives. rjptonline.org Neuroprotection refers to the ability to preserve neuronal structure and function in the face of insults like ischemia, trauma, or neurodegenerative processes. mdpi.com The mechanisms underlying neuroprotection are often linked to antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.complos.orgjelsciences.com

A study investigating new hydantoin derivatives, including the lithium salt of 5,5-diphenylimidazolidine-2,4-dione (ART 5 ) and the lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione (ART 1215 ), assessed their neuroprotective activity in the context of PTZ-induced seizures. rjptonline.org The findings were promising, indicating that these compounds not only mitigated the damage caused by the seizures but also preserved the integrity of neurons in the hippocampus and entorhinal cortex. rjptonline.org This suggests a potent neuroprotective effect beyond their anticonvulsant action. rjptonline.org The neuroprotective effects of plant extracts containing this compound have also been noted, linking its presence to antioxidant and anti-anxiety activities. researchgate.netresearchgate.net These effects may be attributed to the modulation of apoptosis-related proteins and the reduction of oxidative stress. imrpress.com

Muscle Relaxant Properties

Certain hydantoin derivatives have been identified as having muscle relaxant properties. researchgate.netresearchgate.net Unlike centrally acting muscle relaxants that typically block interneuronal pathways in the central nervous system, some hydantoin derivatives are suggested to have a direct action on the muscle itself. msdvetmanual.com This involves interfering with the excitation-contraction coupling process within the muscle fiber. wikipedia.org

Specifically, a crude extract of Drypetes roxburghii, which was found to contain this compound, demonstrated significant muscle relaxant activity in animal models. researchgate.netresearchgate.net This suggests that this compound or its related compounds may contribute to this effect. The direct action on muscle tissue distinguishes these compounds from many other spasmolytics and presents a unique mechanism for alleviating muscle spasms and stiffness. msdvetmanual.comwikipedia.org

Anti-inflammatory and Immunomodulatory Activities of this compound Derivatives

The hydantoin scaffold, a five-membered heterocyclic ring, is a recognized privileged structure in medicinal chemistry due to its diverse biological activities. researchgate.netekb.eg Derivatives of hydantoin have been investigated for a range of pharmacological effects, including anti-inflammatory and immunomodulatory properties. ekb.egmdpi.com

Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE)

Tumor Necrosis Factor-α (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. Its conversion from a membrane-bound precursor to its active soluble form is mediated by the a-disintegrin and metalloproteinase (ADAM) family, specifically TNF-α converting enzyme (TACE). Inhibition of TACE is therefore a significant therapeutic strategy for controlling inflammation.

While direct studies on this compound derivatives as TACE inhibitors are not extensively documented in publicly available research, the broader class of hydantoin and thiohydantoin analogues has shown promise in modulating inflammatory pathways that involve TNF-α. For instance, certain 2-thiohydantoin (B1682308) analogues have demonstrated the ability to downregulate the expression of TNF-α. nih.gov One study on novel 1,3-disubstituted-2-thiohydantoin analogues showed that compound 7 significantly reduced the gene expression of TNF-α in LPS-activated RAW264.7 cells. nih.gov This suggests that the core hydantoin structure could serve as a scaffold for developing TACE inhibitors. The anti-inflammatory activity of some hydantoin derivatives is attributed to their ability to inhibit the precursor enzyme of TNF-α. nih.gov

Further research is necessary to specifically explore the synthesis and efficacy of this compound derivatives as direct TACE inhibitors.

Modulatory Effects on Immune Responses

The immunomodulatory potential of hydantoin derivatives has been suggested through their structural similarity to known immunomodulatory drugs like thalidomide. researchgate.net Research into hydantoin derivatives containing glutarimide (B196013) or succinimide (B58015) moieties, which are structurally related to thalidomide, has indicated potential effects on cell differentiation and angiogenesis, processes closely linked to the immune response. researchgate.net

Indole-hydantoin derivatives have been synthesized and evaluated for their effects on inflammatory responses in murine macrophage-like RAW264.7 cells. nih.gov In one study, the indole-hydantoin derivative IH-1 (5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione) was found to exhibit anti-inflammatory activity by preventing the transactivation of NF-κB, a key transcription factor in the immune response. nih.gov This was achieved through the inhibition of NF-κB p65 phosphorylation at Ser276. nih.gov

Table 1: Effect of Indole-Hydantoin Derivative IH-1 on NF-κB Signaling

| Compound | Target | Effect |

|---|---|---|

| IH-1 | NF-κB p65 phosphorylation (Ser276) | Inhibition |

| IH-1 | NF-κB transactivation | Prevention |

Additionally, certain 1,3-disubstituted-2-thiohydantoin analogues have been shown to significantly downregulate the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-activated macrophages. nih.gov This indicates a direct modulatory effect on key signaling molecules of the immune system.

Antimicrobial Activities of this compound Derivatives

Hydantoin derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties. ekb.egijsr.net The five-membered nitrogen-containing ring of hydantoin is a key pharmacophore that has been incorporated into various clinically used antimicrobial agents. ijsr.net

Antibacterial Spectrum and Efficacy

The antibacterial activity of hydantoin derivatives is well-documented, with efficacy against both Gram-positive and Gram-negative bacteria. ijsr.netnih.gov The substitution pattern on the hydantoin ring plays a crucial role in determining the potency and spectrum of activity. ijsr.net

Studies on 5-substituted hydantoins have demonstrated their potential as antibacterial agents. For instance, various 5-arylidene derivatives of hydantoin have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other bacterial strains. nih.gov Specifically, 5-chloroarylidene-2-amino substituted derivatives of imidazoline-4-one (a hydantoin isomer) showed notable antimycobacterial effects. nih.gov

A series of 5-dialkylaminomethylhydantoins has also been investigated, with some derivatives showing potent activity against Staphylococcus aureus. nih.gov The development of hydantoin derivative dimers has led to compounds with broad-spectrum antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections. rsc.org One such dimer, compound 18 , exhibited excellent broad-spectrum activity and a rapid bactericidal killing rate. rsc.org

Table 2: Antibacterial Activity of a Hydantoin Derivative Dimer (Compound 18)

| Bacterial Type | Activity | Mechanism of Action |

|---|---|---|

| Gram-positive (e.g., MRSA) | High | Disruption of bacterial cell membrane |

| Gram-negative | High | Disruption of bacterial cell membrane |

Antifungal Properties

The hydantoin scaffold is also a promising framework for the development of antifungal agents. ijsr.netacs.org Research has shown that 5-substituted hydantoins and their 2-thio analogs possess significant fungicidal activity. acs.org

A study involving the synthesis of 5-(arylmethylene)hydantoins and 5-(arylmethylene)-2-thiohydantoins revealed their potential as fungicides. acs.org These compounds were synthesized through the condensation of aromatic aldehydes with hydantoin or 2-thiohydantoin. acs.org Furthermore, 5-alkyl- and 5-(arylmethyl)hydantoins and their 2-thio analogs, synthesized from amino acids, also demonstrated fungicidal properties. acs.org

More recent research has confirmed the antifungal potential of 5-substituted hydantoins, with some derivatives showing broad-spectrum fungicidal activity. researchgate.net The substitution at the C-5 position of the hydantoin ring is a key determinant of this activity.

Antiviral Activities

The exploration of this compound derivatives for antiviral applications is an emerging area of research. While direct evidence for the antiviral activity of this compound itself is limited, the broader class of N-heterocycles, including hydantoin derivatives, is known to possess antiviral properties. mdpi.com The hydantoin nucleus is considered a valuable scaffold in the design of antiviral agents. mdpi.com

One notable study investigated the antiviral activity of 5-ethyl-2'-deoxyuridine (Edoxudine), a nucleoside analogue that shares the ethyl group at the 5-position but has a pyrimidine (B1678525) core instead of a hydantoin ring. nih.gov Edoxudine demonstrated activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov While structurally different, this finding suggests that the 5-ethyl substitution might be a favorable feature for antiviral activity that could be explored within the hydantoin scaffold.

The development of novel antiviral agents often involves screening libraries of heterocyclic compounds, and the hydantoin framework, with its potential for diverse substitutions, represents a promising starting point for the discovery of new antiviral drugs. mdpi.com

Enzyme Inhibition Studies

The interaction of this compound derivatives with various enzymes has been a subject of significant research, revealing potential therapeutic applications through the modulation of enzyme activity.

Deoxyribonuclease I (DNase I) is an endonuclease that plays a key role in DNA degradation during apoptosis by catalyzing the hydrolytic cleavage of DNA. pensoft.net The inhibition of DNase I is considered a potential mechanism for protecting DNA from premature degradation during cellular damage. pensoft.netnih.gov

While direct studies on this compound are limited, research into related hydantoin structures has shown significant inhibitory activity against DNase I. A study evaluating fourteen hydantoin-containing compounds, including metal complexes, identified a platinum (IV) complex with 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin as a potent inhibitor of bovine pancreatic DNase I. pensoft.net This compound demonstrated an IC₅₀ value of 110.20 ± 24.20 µM, which was three times more potent than the reference inhibitor, crystal violet (IC₅₀ = 378.27 ± 47.75 µM). pensoft.net Molecular docking studies suggested that this platinum complex interacts with the key catalytic residues of DNase I. pensoft.net The inhibition of DNase I is also a target for mitigating tissue injury following events like gamma radiation, where inhibitors like zinc chelate have shown protective effects. nih.gov

Hydantoin racemase is a crucial enzyme in the biocatalytic production of optically pure amino acids from racemic 5-monosubstituted hydantoins. nih.gov L-5-ethylhydantoin serves as a key substrate for characterizing the activity of this enzyme from various microbial sources.